Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a complex structure that includes bromine, fluorine, and iodine atoms. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and esterification reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Radical Reactions:
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and other diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Biological Studies: Its derivatives are studied for their biological activities, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Known for its antibacterial activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to varied biological activities.
Properties
Molecular Formula |
C10H7BrFIN2O2 |
---|---|
Molecular Weight |
412.98 g/mol |
IUPAC Name |
ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7BrFIN2O2/c1-2-17-10(16)8-9(13)15-4-5(11)6(12)3-7(15)14-8/h3-4H,2H2,1H3 |
InChI Key |
AFEHIDBGTQYTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C(=CC2=N1)F)Br)I |
Origin of Product |
United States |
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